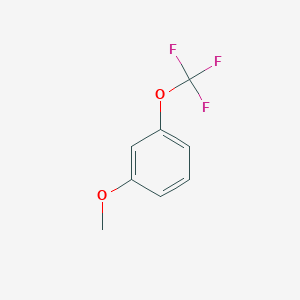

3-(Trifluoromethoxy)anisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSRAPDSZKICKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380407 | |

| Record name | 3-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142738-94-1 | |

| Record name | 3-(Trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142738-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethoxy Anisole and Its Congeners

Established Synthetic Pathways for Trifluoromethoxy Aryl Systems

Traditional methods for introducing the trifluoromethoxy group onto an aromatic ring have been foundational, though they often require harsh reaction conditions.

Strategic Approaches via Halogen-Fluorine Exchange Reactions

One of the earliest and most fundamental methods for synthesizing aryl trifluoromethyl ethers is the halogen-fluorine exchange reaction. This strategy, pioneered by L. Yagupolskii in 1955, typically involves a two-step process. mdpi.com First, an anisole (B1667542) derivative is treated with a chlorinating agent and a catalyst, such as phosphorus pentachloride, at high temperatures (e.g., 200°C) to convert the methoxy (B1213986) group into a trichloromethyl ether intermediate. mdpi.com In the second step, this intermediate undergoes a halogen exchange reaction where the chlorine atoms are replaced by fluorine. mdpi.com This fluorination is commonly achieved using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). mdpi.com

This sequence can also be performed in a single pot. For instance, a phenol (B47542) can be heated with tetrachloromethane (CCl₄) and anhydrous hydrogen fluoride (B91410) (HF) in the presence of a Lewis acid catalyst like boron trifluoride (BF₃). masterorganicchemistry.com This one-pot procedure generates the trichloromethyl intermediate in situ, which is then immediately fluorinated. masterorganicchemistry.com However, these methods are often limited by their harsh conditions and low tolerance for many functional groups.

Oxidative Desulfurization-Fluorination Protocols

An alternative established pathway is the oxidative desulfurization-fluorination of dithiocarbonates (xanthates). This method, developed by Hiyama, provides a more versatile route to aryl trifluoromethyl ethers from phenols. The phenol is first converted into its corresponding S-aryl xanthogenate. This intermediate is then treated with an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS), and a fluoride source, typically a large excess of hydrogen fluoride-pyridine complex (HF-Py). mdpi.com

The proposed mechanism involves the attack of the carbon-sulfur double bond on a positive halogen, which facilitates subsequent nucleophilic substitution by fluoride ions. masterorganicchemistry.com This protocol is generally applicable to a wide range of phenols and has been adapted for industrial-scale production due to its reliability and the use of commercially available reagents. vanderbilt.edu However, the requirement for special equipment to handle the corrosive HF-pyridine complex is a significant consideration. vanderbilt.edu More recent modifications have employed alternative fluorinating agents like XtalFluor-E in combination with activators such as trichloroisocyanuric acid (TCCA). vanderbilt.edu

| Starting Phenol | Reagents | Product | Yield (%) | Citations |

| Phenol | HF/Py, DBH | Trifluoromethoxybenzene | 85 | masterorganicchemistry.com |

| 4-Methoxyphenol | HF/Py, DBH | 1-Methoxy-4-(trifluoromethoxy)benzene | 96 | masterorganicchemistry.com |

| 4-Nitrophenol | HF/Py, DBH | 1-Nitro-4-(trifluoromethoxy)benzene | 88 | masterorganicchemistry.com |

| 3-Chlorophenol | HF/Py, NBS | 1-Chloro-3-(trifluoromethoxy)benzene | 81 | masterorganicchemistry.com |

Innovative Synthetic Routes and Reagents

Recent advancements have focused on developing milder, more efficient, and selective methods for trifluoromethoxylation, moving away from the harsh conditions of classical approaches.

Mechanochemical Functionalization of Aromatic Amines to Trifluoromethoxy Derivatives

A significant innovation in green chemistry is the development of mechanochemical methods for synthesizing aryl trifluoromethyl ethers. This solvent-free approach utilizes ball-milling to convert aromatic amines into trifluoromethoxy arenes. acs.org In a typical procedure, a substituted aniline (B41778) is reacted with a pyrylium (B1242799) salt, such as pyrylium tetrafluoroborate, to form a pyridinium (B92312) salt intermediate in situ. acs.org This activated intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a trifluoromethoxide source, like 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide salt. acs.org

This one-pot mechanochemical protocol is highly efficient and tolerates a variety of functional groups, including halogens (Br, I) and carboxylic acids, which can serve as handles for further chemical transformations. acs.org The method has been successfully applied to a range of anilines, providing good to excellent yields, although steric hindrance from ortho-substituents can sometimes lower the efficiency. acs.org

| Starting Aniline | Product | Yield (%) | Citations |

| 4-Bromoaniline | 1-Bromo-4-(trifluoromethoxy)benzene | 89 | acs.org |

| 4-Iodoaniline | 1-Iodo-4-(trifluoromethoxy)benzene | 85 | acs.org |

| Methyl 4-aminobenzoate | Methyl 4-(trifluoromethoxy)benzoate | 81 | acs.org |

| 2-Fluoroaniline | 1-Fluoro-2-(trifluoromethoxy)benzene | 78 | acs.org |

| 4-Aminobenzoic acid | 4-(Trifluoromethoxy)benzoic acid | 82 | acs.org |

Catalytic Trifluoromethoxylation with Specialized Reagents

Catalytic methods represent a major frontier in trifluoromethoxylation chemistry, offering high selectivity under mild conditions. One prominent strategy involves the silver-mediated cross-coupling of aryl boronic acids or aryl stannanes with a trifluoromethoxide source. researchgate.net

More recently, visible-light photoredox catalysis has emerged as a powerful tool for the C–H trifluoromethoxylation of arenes. organic-chemistry.org These reactions typically employ a ruthenium or iridium-based photocatalyst, such as [Ru(bpy)₃]²⁺, which, upon excitation with visible light, can initiate a single-electron transfer (SET) process. organic-chemistry.orgnih.gov This generates a trifluoromethoxy radical from a specialized reagent. The radical then adds to the aromatic ring, and subsequent oxidation and deprotonation yield the final trifluoromethoxylated product. These photocatalytic methods are attractive for their mild conditions and ability to functionalize complex molecules and heteroarenes. nih.gov

Palladium catalysis has also been employed, particularly for the oxidative trifluoromethoxylation of allylic C–H bonds in substrates like allyl arenes, using a Pd(II) catalyst and an oxidant. organic-chemistry.org These catalytic systems avoid the need for pre-functionalized starting materials, representing a more atom-economical approach.

Regioselective Synthesis of Substituted 3-(Trifluoromethoxy)anisole Analogues

The synthesis of specific substituted analogues of this compound is governed by the directing effects of the two substituents on the aromatic ring: the methoxy (–OCH₃) group and the trifluoromethoxy (–OCF₃) group.

The –OCH₃ group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions through a powerful resonance-donating effect. masterorganicchemistry.comorganicchemistrytutor.com Conversely, the –OCF₃ group is strongly electron-withdrawing via the inductive effect, making it a deactivating and meta-directing group (relative to its own position). vanderbilt.eduresearchgate.net

In an electrophilic aromatic substitution reaction on this compound, the activating effect of the methoxy group dominates, controlling the regioselectivity. The positions ortho (C2 and C6) and para (C4) to the methoxy group are activated.

Position C4: This position is para to the –OCH₃ group and meta to the –OCF₃ group. It is electronically activated and sterically accessible, making it a highly favored site for substitution.

Position C2: This position is ortho to the –OCH₃ group and meta to the –OCF₃ group. It is also electronically activated, but may be slightly less favored than C4 due to steric hindrance from the adjacent methoxy group.

Position C6: This position is ortho to both the –OCH₃ and –OCF₃ groups. Significant steric hindrance and the deactivating inductive effect of the adjacent –OCF₃ group make this position the least reactive.

Position C5: This position is meta to the –OCH₃ group and ortho to the –OCF₃ group, making it highly deactivated.

Therefore, the electrophilic substitution of this compound typically yields a mixture of 2- and 4-substituted isomers, with the 4-substituted product often predominating. For example, iron(III)-catalyzed chlorination of activated arenes like anisole derivatives generally shows high para-selectivity. sci-hub.se Nitration also follows this pattern, where the incoming nitro group is directed primarily to the positions activated by the methoxy group. vanderbilt.edu

Alternative strategies, such as directed ortho-metalation, can provide access to isomers that are difficult to obtain through electrophilic substitution. The trifluoromethoxy group has been shown to be effective at promoting deprotonation at an adjacent position (an ortho-directing effect in metalation), which can compete with the directing power of a methoxy group, depending on the organolithium reagent used. researchgate.net This allows for regioselective functionalization at positions that are otherwise inaccessible.

| Reaction | Reagent | Major Product(s) | Regiochemical Rationale | Citations |

| Chlorination | NCS, Fe(OTf)₃ | 4-Chloro-3-(trifluoromethoxy)anisole | The powerful ortho, para-directing methoxy group activates the C4 position. | sci-hub.se |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(trifluoromethoxy)anisole and 2-Nitro-3-(trifluoromethoxy)anisole | The methoxy group directs the electrophile to the activated C4 (para) and C2 (ortho) positions. | vanderbilt.edu |

| ortho-Lithiation | sec-Butyllithium (B1581126) | 2-Lithio-3-(trifluoromethoxy)anisole | Directed metalation can favor the position ortho to the methoxy group. | researchgate.net |

Directed ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically butyllithium, facilitating deprotonation at the adjacent ortho position to form a lithiated intermediate that can be trapped by various electrophiles. wikipedia.orgnih.gov

In the case of this compound, both the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups can act as DMGs. However, research has shown that when these two groups are present in a meta relationship, their directing effects converge to a single, doubly activated position. The deprotonation of this compound with organolithium reagents occurs exclusively at the C2 position, which is situated ortho to both the methoxy and the trifluoromethoxy groups. researchgate.net This high regioselectivity is attributed to the cooperative activation from both substituents, making the C2 proton the most acidic on the aromatic ring.

| Substrate | Reagent | Position of Metalation | Outcome |

| This compound | Organolithium (e.g., n-BuLi) | C2 | Exclusive formation of the 2-lithiated species, ready for electrophilic trapping. |

This table summarizes the established regioselectivity of the Directed ortho-Metalation of this compound.

While DoM is a primary tool, other advanced methodologies have been developed to achieve selective ortho-functionalization of anisole derivatives, which are applicable to complex systems.

Related Strategies for Ortho-Functionalization:

Transition Metal-Catalyzed C-H Activation: Iridium(III) catalysis, for example, enables C-H activation exclusively ortho to the methoxy group in meta-substituted anisoles. nih.gov Unlike DoM, which is often governed by the acidity of the proton, this method can be influenced by steric factors, with functionalization occurring at the least hindered ortho-position. nih.gov

π-Complexation Mediated Arylation: The reactivity and selectivity of anisoles can be dramatically altered by complexation to a metal center, such as chromium tricarbonyl (Cr(CO)₃). This π-complexation activates the anisole ring towards a highly selective palladium-catalyzed ortho-arylation. acs.org This approach is effective even under mild conditions and is suitable for late-stage functionalization. acs.org

| Strategy | Catalyst/Reagent | Selectivity | Key Feature |

| Directed ortho-Metalation (DoM) | Organolithium | C2 (for 3-(OCF₃)anisole) | Relies on cooperative electronic activation by both -OCH₃ and -OCF₃ groups. researchgate.net |

| Ir(III)-Catalyzed C-H Activation | Iridium(III) Complex | Least hindered ortho-position | Steric factors can override electronic preferences, directing functionalization to the more accessible site. nih.gov |

| π-Complexation Arylation | Pd Catalyst / Cr(CO)₃ | ortho to -OCH₃ | "Switches on" reactivity for a specific, mild ortho-arylation reaction. acs.org |

This table compares different advanced strategies for achieving ortho-functionalization on anisole-type systems.

Control of Substitution Patterns in Complex Systems

Controlling substitution patterns in molecules with multiple directing groups is a central challenge in organic synthesis. The regiochemical outcome of a reaction depends on the interplay between the electronic and steric properties of the substituents and the chosen synthetic methodology. The study of anisole systems containing the trifluoromethoxy group provides clear insights into these controlling factors.

A key principle in DoM is the hierarchy of directing group ability. harvard.edu In systems with competing DMGs, lithiation occurs preferentially ortho to the stronger directing group. harvard.edu Experimental and theoretical studies have established that the methoxy group is a more potent directing group for ortho-lithiation than the trifluoromethoxy group. nih.govresearchgate.net

This is clearly demonstrated in the lithiation of 4-(trifluoromethoxy)anisole. Despite the strong electron-withdrawing nature of the OCF₃ group, which increases the acidity of the adjacent protons, deprotonation with sec-butyllithium or tert-butyllithium (B1211817) occurs exclusively at the position ortho to the methoxy group. nih.govresearchgate.net This outcome highlights that the coordinating ability of the methoxy group's oxygen atom with the lithium reagent is the dominant factor controlling the regioselectivity, overriding the inductive acidifying effect of the OCF₃ group. nih.gov

| Substrate | Reagent | Position of Lithiation | Controlling Factor |

| 4-(Trifluoromethoxy)anisole | sec-BuLi or tert-BuLi | ortho to -OCH₃ group | The stronger directing ability of the methoxy group overrides the electronic activation from the trifluoromethoxy group. nih.govresearchgate.net |

| This compound | n-BuLi | ortho to both groups (C2) | Cooperative activation and direction from both groups to a single site. researchgate.net |

| meta-Substituted Anisoles (Ir-Catalysis) | Ir(III) Catalyst | Least hindered ortho-position | Steric hindrance dictates the site of C-H activation. nih.gov |

This table illustrates how substitution patterns are controlled by the interplay of directing groups and reaction methodology in complex anisole systems.

Beyond the inherent hierarchy of directing groups, control can also be exerted by:

Modifying Reagents: In some systems, the choice of base or the addition of ligands like tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium reagent, potentially influencing regioselectivity. nih.govacs.org

Choosing a Different Synthetic Strategy: As noted previously, switching from DoM to transition metal-catalyzed C-H activation can invert selectivity from electronic to steric control. nih.gov For instance, while DoM of this compound targets the electronically favored C2 position, an Ir-catalyzed reaction would be expected to favor the less sterically hindered C6 position.

Sequential Functionalization: Complex substitution patterns can be achieved through multi-step sequences. For example, a powerful directing group like a sulfoxide (B87167) can be temporarily installed to direct a second lithiation to a new position, effectively achieving substitution at a site that is meta to the original directing group. rsc.org This "relay" strategy allows for the synthesis of substitution patterns not accessible through direct C-H functionalization.

By understanding the relative power of directing groups and leveraging a diverse toolkit of synthetic methodologies, chemists can achieve remarkable control over the substitution patterns in complex molecules derived from this compound.

Mechanistic Elucidation of Reactions Involving 3 Trifluoromethoxy Anisole

Reaction Pathways and Transition State Analysis

Understanding the specific pathways and transition states provides deeper insight into the reactivity of 3-(Trifluoromethoxy)anisole.

Copper-mediated cross-coupling reactions are a cornerstone for introducing trifluoromethyl groups onto aromatic rings. cas.cnbeilstein-journals.org While specific studies on this compound are not prevalent, the general mechanisms are applicable. These reactions often utilize electrophilic trifluoromethylating reagents (like Togni's or Umemoto's reagents) or nucleophilic sources (like TMSCF₃) in conjunction with a copper catalyst. cas.cnbeilstein-journals.org

A plausible mechanism involves the oxidative addition of an aryl halide to a Cu(I) complex to form a Cu(III) intermediate. cas.cn Alternatively, a CF₃ radical can be generated from the trifluoromethyl source via a single electron transfer (SET) process mediated by the copper catalyst. beilstein-journals.org This CF₃ radical can then react with the copper center to form a CuCF₃ species. The final step is typically a reductive elimination from the Cu(III) intermediate to form the C-CF₃ bond and regenerate the Cu(I) catalyst. smolecule.com The presence of various functional groups, including methoxy (B1213986) groups, is generally tolerated in these reactions. beilstein-journals.org

Beyond copper-mediated processes, the derivatization of this compound can proceed through distinct radical and ionic pathways.

Radical Mechanisms: The generation of a trifluoromethoxy radical (•OCF₃) can be achieved using specific reagents, enabling trifluoromethoxylation reactions. rsc.orgnih.gov Similarly, trifluoromethyl radicals (•CF₃) are key intermediates in many trifluoromethylation reactions, often generated by the oxidation of nucleophilic CF₃ sources or the reduction of electrophilic ones. researchgate.net These radical species can then add to aromatic systems. For instance, studies on the electrochemical oxidation of anisole (B1667542) derivatives, including those with electron-withdrawing groups, propose a mechanism involving the formation of a radical cation intermediate at the anode, which is then attacked by a nucleophile. chinesechemsoc.orgchinesechemsoc.org

Ionic Mechanisms: Electrophilic aromatic substitution, as discussed, proceeds via a cationic Wheland intermediate (an arenium ion), whose stability is influenced by the substituents. For this compound, the positive charge of the intermediate would be best stabilized when the attack occurs at positions activated by the methoxy group's resonance effect. Nucleophilic aromatic substitution proceeds through an anionic Meisenheimer complex, which is stabilized by strong electron-withdrawing groups like OCF₃. chemistrysteps.com

Exploration of Abnormal Reactivity in Perfluoroalkylation

Under certain conditions, perfluoroalkylation reactions can yield unexpected products. A notable example is the copper-powder-mediated reaction of aryl halides with trifluoromethyl iodide (CF₃I). rsc.org Studies on bromoanisole have shown that in addition to the expected trifluoromethylanisole, (pentafluoroethyl)anisole is also formed as a byproduct. rsc.org

This abnormal reactivity is explained by the decomposition of the intermediate trifluoromethylcopper (B1248711) (CuCF₃) species. The proposed mechanism involves the breakdown of CuCF₃ into cuprous fluoride (B91410) (CuF) and difluorocarbene (:CF₂). rsc.org The highly reactive difluorocarbene can then insert into another molecule of trifluoromethylcopper to form pentafluoroethylcopper (B14617327) (CuCF₂CF₃). This new species then reacts with the aryl halide to yield the pentafluoroethylated aromatic compound. rsc.org It is plausible that 3-(trifluoromethoxy)bromo- or iodo-benzene derivatives would undergo similar abnormal reactions under these conditions, leading to a mixture of trifluoromethylated and pentafluoroethylated products.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental data for the ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra of 3-(Trifluoromethoxy)anisole, including chemical shifts (δ), coupling constants (J), and signal multiplicities, could not be found.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Specific data regarding the mass-to-charge ratio (m/z) of the molecular ion and the characteristic fragmentation pattern of this compound under mass spectrometric analysis were not located.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Information on the characteristic absorption or scattering frequencies (in cm⁻¹) from Infrared (IR) and Raman spectroscopy, which are used to identify functional groups and fingerprint the molecule, was also unavailable.

It is important to note that search results were frequently populated with data for a different, though similarly named, compound: 3-(Trifluoromethyl)anisole (CAS 454-90-0). This compound possesses a trifluoromethyl (-CF₃) group, which is structurally and electronically different from the trifluoromethoxy (-OCF₃) group in the requested compound, and thus has distinct spectroscopic properties.

Due to the lack of available scientific data for this compound, the generation of a scientifically accurate and informative article as per the requested outline is not possible at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dntb.gov.uanih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For 3-(trifluoromethoxy)anisole, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential (MEP).

The ground state geometry reveals the most stable arrangement of atoms, providing precise bond lengths and angles. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the methoxy (B1213986) and trifluoromethoxy groups are expected to be electron-rich sites, while the trifluoromethoxy group's strong electron-withdrawing nature would influence the charge distribution on the aromatic ring. nih.gov DFT studies on related dimethoxybenzene derivatives have shown that such computational methods can accurately predict geometric parameters and thermodynamic stability. nih.gov

Table 1: Predicted Ground State Properties from DFT Calculations for Aromatic Ethers This table is illustrative, based on typical results for similar compounds, as specific data for this compound is not readily available in the cited literature.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Optimized Geometry | Near-planar aromatic ring | Determines the molecule's basic shape and steric profile. |

| Dipole Moment | Non-zero value indicating polarity | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms; positive potential influenced by -OCF3 group | Indicates sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Characteristic C-O, C-F, and aromatic C-H stretching modes | Corresponds to the infrared (IR) spectrum of the molecule. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group. The LUMO is anticipated to be distributed over the aromatic ring but significantly influenced by the strongly electron-withdrawing trifluoromethoxy group. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on other fluorinated molecules have demonstrated that the introduction of fluorine-containing groups can significantly lower the LUMO energy and alter the energy gap, thereby tuning the molecule's electronic properties. dergipark.org.trsemanticscholar.org

Table 2: Frontier Molecular Orbital (FMO) Characteristics This table presents expected trends for this compound based on general principles and data from analogous compounds.

| Orbital | Expected Localization | Chemical Implication |

|---|---|---|

| HOMO | Primarily on the anisole (B1667542) ring and methoxy oxygen | Site of electron donation (nucleophilicity). |

| LUMO | Distributed on the aromatic ring, influenced by the -OCF3 group | Site of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Moderate; influenced by both -OCH3 and -OCF3 substituents | Indicator of chemical reactivity and stability. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are key to its physical properties and its interactions with other molecules.

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts significant steric and stereoelectronic effects. Sterically, it is bulkier than a methoxy group. This steric hindrance can influence the rotational freedom around the Ar-O bond and affect the preferred conformation of the molecule.

Stereoelectronically, the -OCF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This electronic effect deactivates the aromatic ring towards electrophilic substitution. Furthermore, the orientation of the -OCF₃ and -OCH₃ groups relative to the benzene (B151609) ring is critical. While anisole itself prefers a planar conformation where the methyl group is in the plane of the ring, bulky substituents can cause deviations. acs.org For this compound, computational analysis would be needed to determine the rotational energy barriers and the most stable conformer, balancing the steric repulsion between the substituents and the electronic stabilization from conjugation.

Non-covalent interactions are crucial in determining the condensed-phase behavior of molecules. nih.govacs.org Although this compound does not have hydrogen bond donors, the oxygen atoms of the methoxy and trifluoromethoxy groups can act as weak hydrogen bond acceptors. The fluorine atoms of the trifluoromethoxy group can also participate in weak C–H···F interactions.

Furthermore, the aromatic ring can engage in π-stacking and C–H···π interactions with other molecules. mdpi.com These varied non-covalent interactions play a collective role in the stabilization of the crystal lattice in the solid state and influence solvation effects in the liquid phase. mdpi.comrsc.org Understanding these subtle forces is essential for predicting the material properties of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules like this compound.

For a series of fluorinated aromatic compounds, a QSPR model could predict properties such as boiling point, solubility, or sorption coefficients based on calculated molecular descriptors. nih.gov These descriptors can be derived from the molecule's structure and include constitutional, topological, geometric, and electronic parameters. For instance, descriptors like the HOMO-LUMO gap (an electronic descriptor) and molecular volume (a geometric descriptor) could be used in a QSPR model to predict the environmental partitioning of fluorinated compounds. nih.govresearchgate.net While specific QSPR models for this compound are not documented in the searched literature, the methodology represents a valuable tool for estimating its properties based on data from related fluorinated aromatics. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Computational analyses of anisole have shown that the molecule preferentially adopts a planar conformation where the methyl group of the methoxy substituent lies in the plane of the benzene ring. This planarity is a result of the favorable conjugation between the oxygen lone pair and the aromatic π-system. Rotation around the C(aryl)-O bond is not free, and there exists a rotational barrier to moving the methyl group out of the plane of the ring. Theoretical investigations have quantified this barrier, providing insight into the flexibility of the methoxy group.

For this compound, MD simulations would be expected to reveal a similar preference for planar conformations of the methoxy group. The trifluoromethoxy group, with its bulky and highly electronegative fluorine atoms, would also exhibit a rotational barrier. The interplay between the rotations of the methoxy and trifluoromethoxy groups, and any steric or electronic interactions between them, would be a key aspect to investigate through MD simulations.

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior, and then calculating the forces on each atom at discrete time steps. The trajectory of the atoms over time would then be analyzed to extract information about the molecule's dynamic properties.

Illustrative Data from a Hypothetical MD Simulation

The following tables represent the type of data that could be generated from a molecular dynamics simulation of this compound.

Table 1: Dihedral Angle Distribution for Methoxy Group Rotation

This table illustrates the probable orientations of the methoxy group relative to the benzene ring. The dihedral angle is defined by the atoms C(ortho)-C(ipso)-O-C(methyl). A planar conformation corresponds to dihedral angles of 0° and 180°.

| Dihedral Angle Range (degrees) | Probability (%) |

| -15 to 15 | 45 |

| 165 to 195 | 45 |

| Other | 10 |

Table 2: Potential Energy Profile for Trifluoromethoxy Group Rotation

This table shows the calculated energy barrier for the rotation of the trifluoromethoxy group. The dihedral angle is defined by C(ortho)-C(meta)-O-C(trifluoromethyl).

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |

| 0 | 0.0 |

| 30 | 1.2 |

| 60 | 2.5 |

| 90 | 3.0 |

| 120 | 2.5 |

| 150 | 1.2 |

| 180 | 0.0 |

Applications of 3 Trifluoromethoxy Anisole in Diverse Scientific Domains

Contributions to Medicinal Chemistry and Drug Discovery

The 3-(trifluoromethoxy)phenyl moiety, often derived from 3-(trifluoromethoxy)anisole, serves as a valuable structural motif in the design of novel therapeutic agents. Its distinct electronic properties and steric profile enable medicinal chemists to fine-tune the characteristics of drug candidates to meet the stringent demands of safety and efficacy.

Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a fundamental strategy in drug discovery. The trifluoromethoxy group is frequently employed as a bioisostere for the methoxy (B1213986) group. This substitution can lead to significant improvements in a compound's pharmacological profile. The trifluoromethoxy group is more lipophilic than a methoxy group, which can enhance membrane permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

While direct bioisosteric replacement examples starting from this compound are not extensively documented in publicly available research, the principle is well-established. For instance, the replacement of a methoxy group with a trifluoromethoxy group can block metabolic oxidation at that position, a common issue with anisole-containing compounds. This strategic replacement can lead to compounds with improved metabolic stability and a longer duration of action.

The introduction of the trifluoromethoxy group also modulates a compound's lipophilicity, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity imparted by the trifluoromethoxy group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and potential off-target effects.

Interactive Data Table: Physicochemical Properties of Methoxy vs. Trifluoromethoxy Groups

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Impact on Drug Properties |

| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. |

| Hammett Electronic Parameter (σ) | -0.27 (para) | +0.35 (para) | The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups and influence ligand-receptor interactions. |

| Metabolic Stability | Susceptible to O-dealkylation | Highly resistant to metabolic cleavage | Increased metabolic stability leads to a longer drug half-life and reduced potential for the formation of reactive metabolites. |

The electronic and steric properties of the 3-(trifluoromethoxy)phenyl group can have a profound impact on a ligand's ability to bind to its biological target. The trifluoromethoxy group can participate in favorable interactions within the binding pocket of a receptor or enzyme, such as dipole-dipole or orthogonal multipolar interactions, which are not possible with a simple methoxy group. These interactions can lead to a significant increase in binding affinity and, consequently, biological potency.

A notable example, while utilizing the isomeric 3-(trifluoromethyl)phenyl group, illustrates the potential of such fluorinated moieties. In the development of prospective PET radioligands for the N-methyl-D-aspartate (NMDA) receptor, a series of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines were synthesized and evaluated for their affinity at the PCP binding site. The 3-trifluoromethyl substituent was found to be crucial for high-affinity binding.

Interactive Data Table: Affinity of N'-3-(trifluoromethyl)phenyl Guanidine Derivatives for the NMDA Receptor

| Compound | R Group | Kᵢ (nM) |

| 1 | H | 1.8 |

| 2 | 2-F | 1.2 |

| 3 | 3-F | 2.5 |

| 4 | 4-F | 0.9 |

| 5 | 4-Cl | 1.1 |

| 6 | 4-Br | 1.3 |

| 7 | 4-I | 1.9 |

| 8 | 4-CH₃ | 1.5 |

| 9 | 4-OCH₃ | 3.2 |

Data sourced from a study on prospective PET radioligands for the NMDA receptor, showcasing the impact of substitutions on the N-aryl ring while retaining the N'-3-(trifluoromethyl)phenyl moiety.

This data highlights how modifications to other parts of the molecule, in conjunction with the fluorinated phenyl ring, can fine-tune binding affinity. The 3-(trifluoromethoxy)phenyl group would be expected to offer similar, if not enhanced, opportunities for such molecular tuning due to its unique electronic and lipophilic properties.

The trifluoromethyl group in these diazirines is known to suppress the undesired isomerization to a linear diazo compound upon photolysis, leading to more efficient carbene generation and subsequent labeling of the target protein. It is plausible that a 3-(trifluoromethoxy)phenyl diazirine probe could offer similar or even advantageous properties, such as altered lipophilicity, which might influence its interaction with the target protein before photoactivation. The synthesis of such a probe would likely involve the conversion of a 3-(trifluoromethoxy)acetophenone derivative into the corresponding diazirine.

Role in Agrochemical Development

The principles that make the 3-(trifluoromethoxy)phenyl group valuable in medicinal chemistry are also highly applicable to the design of modern agrochemicals. The need for potent, selective, and environmentally stable herbicides and pesticides has driven the incorporation of fluorinated moieties into new active ingredients.

The 3-(trifluoromethoxy)phenoxy and 3-(trifluoromethyl)phenyl groups are key components in several classes of herbicides. These groups can impart properties that lead to high efficacy against target weeds while maintaining selectivity for the desired crops. Research has shown that derivatives of 4-(3-trifluoromethylphenyl)pyridazine exhibit potent bleaching and herbicidal activities.

In one study, a series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal effects. The results indicated that the presence of a substituted phenoxy group at the 3-position of the pyridazine (B1198779) ring and an electron-withdrawing group on the benzene (B151609) ring were crucial for high herbicidal activity. These findings underscore the importance of the 3-(trifluoromethyl)phenyl scaffold in designing effective herbicides.

Interactive Data Table: Herbicidal Activity of 3-(Substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines

| Compound | R Group | Inhibition of Brassica campestris (%) at 75 g/ha (Post-emergence) | Inhibition of Echinochloa crus-galli (%) at 75 g/ha (Post-emergence) |

| 1a | H | 85 | 30 |

| 1b | 4-F | 95 | 40 |

| 1c | 4-Cl | 98 | 50 |

| 1d | 4-Br | 95 | 45 |

| 1e | 4-CN | 100 | 60 |

| 1f | 4-NO₂ | 100 | 65 |

| 1g | 2,4-diCl | 100 | 70 |

| Diflufenican (Commercial Herbicide) | N/A | 95 | 10 |

Data adapted from a study on the synthesis and herbicidal activities of novel pyridazine derivatives.

The data clearly demonstrates that compounds containing the 4-(3-trifluoromethylphenyl)pyridazine core exhibit significant herbicidal activity, particularly against broadleaf weeds like Brassica campestris. The substitution pattern on the phenoxy ring allows for the fine-tuning of this activity. The synthesis of these compounds often starts from precursors that can be derived from 3-(trifluoromethyl)phenol, which is closely related to this compound.

Further research into other classes of pesticides, including insecticides and fungicides, is likely to reveal additional applications for the versatile this compound building block, as the demand for innovative and effective crop protection solutions continues to grow.

Influence on Efficacy and Environmental Persistence of Agricultural Compounds

The trifluoromethoxy group is an important substituent in the design of modern agrochemicals, influencing both their effectiveness and their behavior in the environment. mdpi.combeilstein-journals.org Its inclusion in a pesticide's molecular structure is a deliberate strategy to enhance performance by modifying properties such as lipophilicity and metabolic stability.

Environmental Persistence: The same chemical stability that enhances efficacy also leads to increased environmental persistence. acs.orgbeyondpesticides.org The robustness of the trifluoromethoxy group makes compounds containing it resistant to enzymatic breakdown in soil and water, as well as to degradation by UV light. nbinno.comnih.gov While this prolongs the active life of the pesticide, reducing the need for frequent reapplication, it also raises environmental concerns. researchgate.net Fluorinated pesticides, particularly those that degrade into persistent terminal metabolites like trifluoroacetic acid (TFA), are considered "forever chemicals." beyondpesticides.orgconfex.com Their stability can lead to long-term contamination of soil and groundwater, with some fluorinated pesticides exhibiting soil half-lives of over a year. acs.orgbeyondpesticides.org This persistence necessitates a careful balance between agricultural efficacy and long-term environmental impact. nih.gov

| Property Influenced | Effect of Trifluoromethoxy Group | Impact on Agrochemical Performance |

|---|---|---|

| Lipophilicity | High | Enhanced penetration into target organisms, leading to increased efficacy. nbinno.com |

| Metabolic Stability | High | Increased resistance to breakdown by target organisms, prolonging activity. nih.gov |

| Environmental Stability | High | Greater resistance to degradation (e.g., UV, hydrolysis), leading to longer environmental persistence. nbinno.com |

| Bioaccumulation Potential | Moderate to High | Due to high stability and lipophilicity, can accumulate in organisms and the environment. beyondpesticides.orgresearchgate.net |

Applications in Materials Science and Advanced Materials

The unique properties conferred by the trifluoromethoxy group are leveraged in materials science to create advanced polymers, coatings, and functional materials with specialized characteristics. Intermediates such as this compound serve as building blocks for these high-performance materials. nbinno.comcymitquimica.com The strong electron-withdrawing nature of the -OCF3 group and the exceptional stability of the C-F bond are key to these applications. nbinno.comwikipedia.org

Integration into Polymers and Coatings for Enhanced Performance

When the 3-(trifluoromethoxy)phenyl moiety is integrated into polymer backbones or side chains, it can dramatically improve the material's properties. Fluorinated polymers are known for their exceptional thermal stability and chemical resistance, making them suitable for applications in harsh environments. nbinno.com

Fluoropolymer coatings are noted for their ability to reduce friction and enhance wear and scratch resistance. paint.org The fluorinated segments of the polymer tend to migrate to the surface, creating a low-energy interface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent). paint.org This "non-stick" quality is valuable for protective coatings on a variety of surfaces. The incorporation of fluorine also enhances resistance to weathering and UV degradation, contributing to the long-term durability of the coating. paint.org

Development of Fluorinated Organic Materials for Electronic and Optoelectronic Devices

In the field of organic electronics, the precise control of electronic properties is paramount. The introduction of fluorine atoms or trifluoromethoxy groups into conjugated organic materials is a powerful tool for tuning these properties. rsc.org

The strong electronegativity of fluorine lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the material. rsc.org This modification can facilitate the injection of electrons into the material, which is a critical factor for the efficiency of devices like Organic Light-Emitting Diodes (OLEDs). nbinno.comrsc.org Furthermore, the enhanced stability of fluorinated compounds makes the resulting devices more resistant to oxidative degradation, thereby increasing their operational lifetime. rsc.org Fluorinated organic compounds are key components in materials for flat-panel displays and other electronic applications. solvay.com

Impact on Material Properties such as Durability and Resistance

The incorporation of the trifluoromethoxy group has a profound impact on the intrinsic properties of materials, particularly polymers, enhancing their durability and resistance to various forms of degradation.

Chemical Resistance: The C-F bond is one of the strongest in organic chemistry. nih.gov This inherent strength, combined with the way fluorine atoms shield the polymer's carbon backbone, results in materials that are exceptionally resistant to chemical attack from solvents, acids, and bases. wikipedia.orgpaint.org

Thermal Stability: The high bond energy of C-F bonds also translates to excellent thermal stability. nbinno.com Fluorinated polymers can often withstand higher service temperatures than their non-fluorinated counterparts without degrading. nih.gov

Durability and Weatherability: Fluoropolymers exhibit superior resistance to environmental factors, including moisture and UV radiation. This makes them highly durable for outdoor applications and protective coatings that must endure long-term exposure to the elements. paint.org

Surface Properties: The low polarizability of the C-F bond leads to weak intermolecular forces, resulting in materials with low surface energy, low coefficients of friction, and anti-adhesive or "non-stick" characteristics. paint.org

| Material Property | Impact of Trifluoromethoxy Group Integration | Resulting Advantage |

|---|---|---|

| Chemical Resistance | Significantly Increased | Enhanced durability in corrosive environments. nbinno.com |

| Thermal Stability | Increased | Higher maximum service temperatures. nih.gov |

| Surface Energy | Lowered | Hydrophobicity, oleophobicity, and non-stick properties. paint.org |

| UV Resistance | Increased | Improved weatherability and suitability for outdoor use. paint.org |

| Dielectric Constant | Lowered | Useful for microelectronics and high-frequency applications. researchgate.net |

| Solubility (in polymers) | Often Improved | Facilitates easier processing of high-performance polymers. researchgate.net |

Environmental Fate, Metabolism, and Toxicological Considerations

Environmental Degradation Pathways of Trifluoromethoxy-Substituted Aromatics

The environmental fate of trifluoromethoxy-substituted aromatic compounds is largely dictated by the high stability of the carbon-fluorine bonds. While generally resistant to degradation, these molecules can be transformed through various abiotic and biotic processes. nih.gov Notably, some research suggests that compounds bearing trifluoromethoxy groups may degrade into non-persistent molecules, potentially distinguishing them from more recalcitrant per- and polyfluoroalkyl substances (PFAS). rsc.org

Formation of Trifluoroacetic Acid (TFA) as a Degradation Product

A significant environmental concern associated with many organofluorine compounds is their potential to degrade into trifluoroacetic acid (TFA). TFA is a highly stable and water-soluble compound that persists in aquatic environments. researchgate.net The degradation of compounds containing a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group is a known source of TFA in the environment. researchgate.net

The transformation process, whether initiated by light or microbial action, can lead to the cleavage of the trifluoromethoxy group from the aromatic ring. This process ultimately yields the trifluoroacetate (B77799) anion (CF3COO⁻), the conjugate base of TFA, which is extremely persistent in water with no significant identified degradation pathways. researchgate.net The ubiquitous presence of TFA in global water systems, including rainwater and oceans, is partly attributed to the atmospheric and terrestrial degradation of fluorinated chemicals.

Photolytic and Biotic Transformation Processes

Photolytic Transformation:

Photolysis, or degradation by light, is a key abiotic pathway for the transformation of aromatic compounds in the environment. For related compounds like trifluoromethylphenols, studies have shown that they undergo photohydrolytic degradation to produce TFA. acs.org This process is often mediated by reactive oxygen species (ROS) and is influenced by factors such as pH and the presence of other substituents on the aromatic ring. acs.org The anisole (B1667542) structure in 3-(Trifluoromethoxy)anisole could similarly be susceptible to photodegradation, likely involving initial reactions on the aromatic ring that lead to its eventual breakdown and the release of TFA.

Biotic Transformation:

The microbial degradation of organofluorine compounds is often challenging due to the stability of the C-F bond. nih.gov While the anisole moiety itself is generally susceptible to microbial metabolism—typically involving hydroxylation and cleavage of the aromatic ring—the presence of the trifluoromethoxy group can significantly hinder this process. nih.gov

Bacteria degrading aromatic compounds often employ dioxygenase enzymes to initiate ring cleavage. However, fluorinated substituents can sometimes lead to the formation of "dead-end" metabolites. For instance, studies on bacteria metabolizing trifluoromethyl-substituted catechols have shown that while the aromatic ring can be cleaved, the resulting fluorinated aliphatic acid is resistant to further hydrolysis, effectively halting the degradation pathway and causing the metabolite to accumulate. scispace.com It is plausible that the biotic degradation of this compound could follow a similar path, where initial metabolism of the aromatic ring occurs, but the trifluoromethoxy group or a resulting TFA molecule resists complete mineralization.

Persistence and Bioaccumulation in Environmental Compartments

Persistence:

The strength of the carbon-fluorine bond confers significant stability to organofluorine compounds, often leading to environmental persistence. nih.govwikipedia.org However, there is evidence to suggest that the trifluoromethoxy group may have a shorter environmental persistence compared to other highly fluorinated groups like perfluoroalkyl chains. rsc.org This suggests that while more stable than non-fluorinated analogues, trifluoromethoxy-substituted aromatics might be more amenable to eventual degradation. Despite the potential degradation of the parent compound, the formation of the highly persistent TFA remains a significant long-term environmental concern. researchgate.net

Bioaccumulation:

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. epa.gov This process is often correlated with the lipophilicity (fat-solubility) of a substance. The trifluoromethoxy group is known to be highly lipophilic, a property that enhances the uptake and transport of molecules within biological systems. beilstein-journals.orgnih.gov This high lipophilicity suggests that compounds like this compound could have a tendency to bioaccumulate in the fatty tissues of organisms.

| Parameter | Description for Trifluoromethoxy-Substituted Aromatics | Key Factors |

|---|---|---|

| Primary Degradation Product | Trifluoroacetic Acid (TFA) | High stability of the trifluoroacetate anion. researchgate.net |

| Degradation Pathways | Photolytic and Biotic Transformation | Susceptibility to UV light; microbial metabolism often incomplete. acs.orgscispace.com |

| Persistence | Parent compound may be less persistent than other PFAS; degradation product (TFA) is highly persistent. researchgate.netrsc.org | Strength of the C-F bond. wikipedia.org |

| Bioaccumulation Potential | Considered potentially bioaccumulative. | High lipophilicity conferred by the -OCF3 group. beilstein-journals.orgnih.gov |

Development of "Greener" Bioequivalents and Sustainable Chemical Practices

In response to concerns about the environmental impact of persistent fluorinated compounds, significant research is focused on developing safer alternatives and more sustainable chemical practices.

"Greener" Bioequivalents:

The concept of bioequivalence involves replacing a functional group (like -CF3 or -OCF3) with another group that preserves the desired biological activity but has a more favorable environmental profile. Research is actively exploring alternatives to the trifluoromethyl group that are less persistent in the environment. researchgate.net The goal is to identify functionalities that mimic the electronic and steric properties of the trifluoromethyl or trifluoromethoxy groups without the associated environmental risks, such as the formation of TFA or long-term persistence.

Sustainable Chemical Practices:

The principles of green chemistry are being applied to the synthesis of fluorinated compounds to reduce their environmental footprint. This includes:

Developing more efficient synthetic routes: New methods for introducing the trifluoromethoxy group onto aromatic rings are being developed that offer better atom economy and milder reaction conditions. rsc.org

Using less hazardous reagents: Traditional fluorination chemistry often involves highly toxic or expensive reagents. Modern approaches aim to use more practical and efficient reagents that are more accessible and environmentally benign. rsc.org

Designing for degradation: A key principle of green chemistry is designing molecules that perform their intended function and then break down into harmless substances in the environment. For trifluoromethoxy-containing compounds, this involves designing molecules where the entire structure, not just the aromatic portion, is susceptible to degradation into non-persistent products.

| Approach | Objective | Example/Strategy |

|---|---|---|

| Bioequivalents | Replace -OCF3 with a group that has similar biological effects but is less persistent. | Computational and experimental studies to identify alternative functional groups. researchgate.net |

| Sustainable Synthesis | Reduce waste and energy use, and avoid hazardous materials in chemical production. | Using photocatalysis or more efficient catalytic systems for trifluoromethoxylation. rsc.org |

| Design for Degradation | Create molecules that break down into benign substances after use. | Modifying molecular structures to avoid the formation of persistent metabolites like TFA. |

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 3-(Trifluoromethoxy)anisole in laboratory settings?

- Methodological Answer : Prioritize chemical hazard awareness training, including proper use of personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Ensure access to emergency eyewash stations and safety showers. Consult safety data sheets (SDS) for specific handling instructions, which highlight flammability (e.g., flash point 58°C) and hazards like skin/eye irritation (H315, H319) . Store separately from oxidizing agents in well-ventilated areas, and follow waste disposal protocols per local regulations.

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Common synthetic routes include nucleophilic substitution or cross-coupling reactions. For example, brominated intermediates (e.g., 3-Bromo-4-(trifluoromethoxy)anisole, CAS 1049730-91-7) can undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce functional groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by H/F NMR and GC-MS are critical to confirm purity and regioselectivity.

Q. What analytical techniques are recommended for characterizing the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to identify aromatic protons and methoxy groups, F NMR for trifluoromethoxy resonance (typically δ −55 to −60 ppm).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 192.14 for CHFO).

- Infrared (IR) Spectroscopy : Peaks near 1250 cm (C–O–C stretch) and 1100–1200 cm (C–F vibrations).

- X-ray Crystallography : To resolve conformational preferences of the trifluoromethoxy group relative to the aromatic ring .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the conformational and electronic properties of this compound compared to methoxy analogs?

- Methodological Answer : The trifluoromethoxy group adopts an orthogonal orientation relative to the aromatic ring due to steric repulsion between the CF moiety and ortho C–H bonds, unlike the planar methoxy group in anisole. This conformational difference reduces resonance stabilization, as shown by DFT calculations (e.g., B3LYP/6-311++G** basis set). Experimental validation via X-ray crystallography or rotational spectroscopy can quantify torsional angles .

Q. What computational methods are optimal for modeling the electronic effects of this compound in drug design?

- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange corrections (e.g., B3LYP) improves accuracy in predicting electron-withdrawing effects and frontier molecular orbitals. Basis sets like 6-311++G** account for polarization and diffuse functions. Compare results with experimental UV-Vis spectra (λ ~270 nm) to validate charge-transfer transitions influenced by the trifluoromethoxy group .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Standardize protocols:

- Boiling Point : Use fractional distillation under reduced pressure (e.g., 163–165°C at 760 mmHg) and validate with gas chromatography.

- Density : Measure via pycnometry at 20°C (reported d = 1.272 g/cm) .

Cross-reference peer-reviewed datasets and avoid non-curated sources (e.g., vendor catalogs).

Q. What role does this compound play in the synthesis of bioactive molecules?

- Methodological Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP ~2.08), making it valuable in agrochemicals and pharmaceuticals. For example, it serves as a precursor to acrylamide derivatives (e.g., N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide) with potential kinase inhibitory activity. Optimize reaction yields using Pd-catalyzed amidation or Mitsunobu conditions .

Data Contradictions and Resolution

Q. Why do structural studies report conflicting data on the planarity of the trifluoromethoxy group in aromatic systems?

- Methodological Answer : Early X-ray studies assumed planar geometry, but advanced DFT analyses and cryogenic electron diffraction reveal non-planarity due to hyperconjugation effects. Resolve contradictions by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.